molecular formula C22H20N4O2 B2896034 3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-93-3

3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2896034
M. Wt: 372.428
InChI Key: ZFWNNJZVSGDXMA-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one mentioned have been synthesized and characterized through reactions involving aminopyrazole and various carbonyl compounds. For instance, Hassan et al. (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives after further reactions (Hassan et al., 2014). These syntheses are crucial for exploring the structural variations that impact biological activities.

Biological Activities

The biological evaluation of similar compounds has revealed significant findings. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their cytotoxic and anti-5-lipoxygenase activities, revealing structure-activity relationships that could guide the development of new therapeutic agents (Rahmouni et al., 2016). Similarly, Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity, identifying compounds with moderate to good activity against various bacterial strains (Panda et al., 2011).

Anticancer Activity

The anticancer potential of pyrazolopyridine derivatives has also been a significant focus. Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and assessed their antitumor activity, demonstrating the importance of structural features in determining efficacy against cancer cell lines (Abdellatif et al., 2014).

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives could involve the development of new synthetic strategies and approaches , and the exploration of their potential applications in various fields such as neuroprotection and anti-neuroinflammatory agents .

properties

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-8-10-16(11-9-14)12-24-22(28)18-13-23-21-19(20(18)27)15(2)25-26(21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWNNJZVSGDXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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